molecular formula C16H22Cl2N2 B7776261 DBED dihydrochloride

DBED dihydrochloride

Cat. No.: B7776261
M. Wt: 313.3 g/mol
InChI Key: NZBGFGGNLREHFL-UHFFFAOYSA-N
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Description

DBED dihydrochloride, also known as N,N’-dibenzylethylenediamine dihydrochloride, is an organic compound with the molecular formula C16H20N2·2HCl. It is a white to off-white crystalline solid that is slightly soluble in water. This compound is used in various chemical syntheses and has applications in different fields, including chemistry, biology, and medicine.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

DBED dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

DBED dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DBED dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylethylenediamine: Similar in structure but with phenyl groups instead of benzyl groups.

    N-Benzylethylenediamine: Contains one benzyl group instead of two.

    Dibenzylamine: Lacks the ethylenediamine backbone.

Uniqueness

DBED dihydrochloride is unique due to its specific structure, which allows it to act as a versatile ligand and intermediate in various chemical reactions. Its dual benzyl groups provide distinct reactivity and binding properties compared to similar compounds .

Properties

IUPAC Name

benzyl-[2-(benzylazaniumyl)ethyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBGFGGNLREHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140-28-3 (Parent)
Record name Benzathine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3412-76-8
Record name Benzathine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-dibenzylethylenediammonium dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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